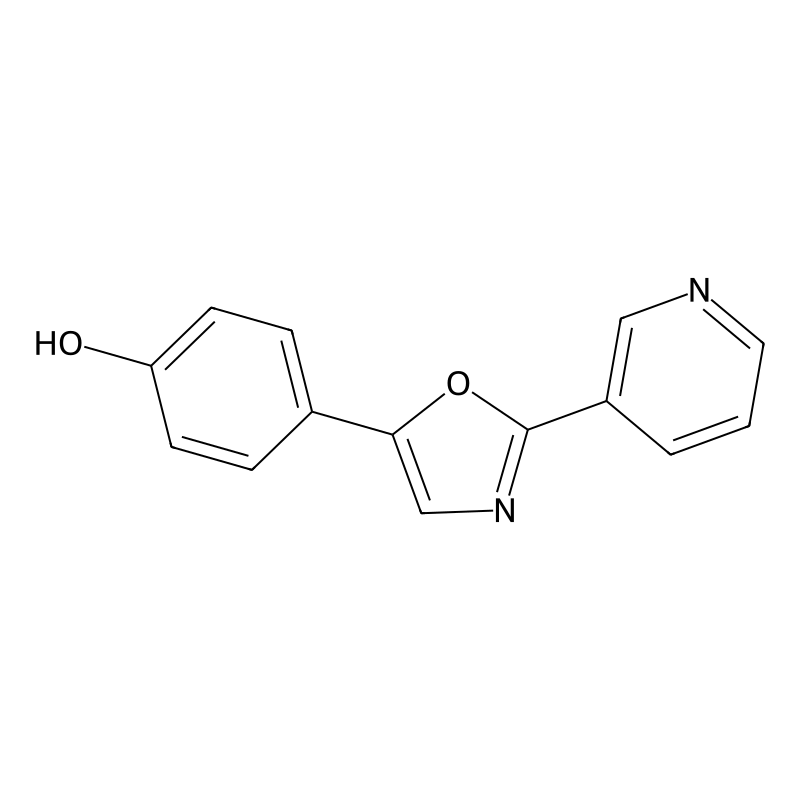Halfordinol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Halfordinol is a naturally occurring compound classified as an oxazole alkaloid, primarily found in the Aegle marmelos plant, commonly known as bael. The chemical formula of halfordinol is , and it features a unique oxazole ring structure that contributes to its biological activity. This compound has gained interest due to its potential therapeutic properties, particularly in metabolic disorders and other health conditions.
Research has demonstrated that halfordinol exhibits significant biological activities. Notably, (3,3-dimethylallyl) halfordinol has been studied for its lipolytic and antiadipogenic effects. In vitro studies on 3T3-L1 adipocytes and in vivo experiments on high-fat diet-induced obese mice have shown that this compound can enhance lipid metabolism and reduce fat accumulation, indicating potential applications in obesity management . Additionally, it has been noted for its antidiabetic and antihyperlipidemic effects .
The synthesis of halfordinol can be achieved through several methods:
- Fischer Oxazole Synthesis: This classical method involves the reaction of α-haloketones with urea or related compounds under specific conditions to form oxazoles. It has been successfully adapted for halfordinol synthesis .
- Iodine-Mediated Synthesis: Utilizing iodine as a catalyst with potassium carbonate allows for efficient synthesis from α-bromoketones and amines, providing a straightforward approach to obtaining halfordinol .
Halfordinol's applications are primarily rooted in its pharmacological properties. Its potential uses include:
- Anti-obesity Agent: Due to its lipolytic properties, it may be used in formulations aimed at weight management.
- Antidiabetic Treatment: The compound's ability to regulate lipid metabolism suggests it could be beneficial in managing diabetes .
- Research Tool: Halfordinol serves as a valuable compound for studying metabolic pathways and drug development related to obesity and diabetes.
Studies have focused on the interaction of halfordinol with various biological systems. For instance, it has been shown to influence adipocyte differentiation and lipid metabolism pathways by modulating key proteins involved in these processes, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBP) . These interactions highlight its potential as a therapeutic agent in metabolic disorders.
Halfordinol shares structural similarities with several other compounds within the oxazole class. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Aegeline | Alkaloid | Antidiabetic | Derived from Aegle marmelos |
| Marmelosin | Coumarin | Antioxidant | Exhibits significant anti-cancer properties |
| Imperatorin | Coumarin | Antimicrobial | Known for its broad-spectrum activity |
| Scopoletin | Coumarin | Anti-inflammatory | Has neuroprotective effects |
| Dictamine | Alkaloid | Antimicrobial | Exhibits diverse pharmacological activities |
Halfordinol is unique due to its specific oxazole structure combined with its pronounced effects on lipid metabolism and potential therapeutic applications in obesity and diabetes management. Its distinct profile sets it apart from other similar compounds that may not exhibit the same range of biological activities or therapeutic potentials.








